molecular formula C18H22N2O B11042402 (1E)-1-[(dimethylamino)methylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(dimethylamino)methylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11042402
M. Wt: 282.4 g/mol
InChI Key: PFPOHVNDXIROFN-XNTDXEJSSA-N
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Description

1-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound belonging to the pyrroloquinoline family. Compounds in this family often exhibit significant biological activity, making them of interest in various fields such as medicinal chemistry and pharmacology .

Preparation Methods

The synthesis of 1-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate. This reaction selectively targets the C1=O carbonyl group, yielding the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones . These products are then condensed with aldehydes and acetone to form new derivatives, including the target compound, in yields ranging from 59% to 78% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

1-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, dimethylformamide dimethyl acetal, and primary amines . The major products formed from these reactions are various substituted pyrroloquinoline derivatives .

Scientific Research Applications

1-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, which are crucial in the blood clotting process . This inhibition is likely due to the compound’s ability to bind to these factors and prevent their normal function.

Comparison with Similar Compounds

Similar compounds to 1-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE include other pyrroloquinoline derivatives. These compounds often share similar biological activities but differ in their specific functional groups and overall structure. For example, derivatives with different substituents at the 1-position may exhibit varying degrees of anticoagulant activity . The uniqueness of the target compound lies in its specific substitution pattern, which imparts distinct biological properties.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

(3E)-3-(dimethylaminomethylidene)-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C18H22N2O/c1-11-7-13-12(2)9-18(3,4)20-16(13)14(8-11)15(17(20)21)10-19(5)6/h7-10H,1-6H3/b15-10+

InChI Key

PFPOHVNDXIROFN-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC2=C3C(=C1)/C(=C\N(C)C)/C(=O)N3C(C=C2C)(C)C

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CN(C)C)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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